2-Chloro-4-propylphenol
Description
2-Chloro-4-propylphenol (CAS: 18980-01-3) is a halogenated phenolic compound with the molecular formula C₉H₁₁ClO and a molar mass of 170.64 g/mol . Its structure consists of a phenol ring substituted with a chlorine atom at the ortho position (C2) and a propyl group at the para position (C4). This substitution pattern confers distinct physico-chemical properties, such as moderate hydrophobicity and stability, making it relevant in industrial and environmental contexts.
Properties
CAS No. |
18980-01-3 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-4-propylphenol |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 |
InChI Key |
WRLVTKZXVVEUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-propylphenol can be synthesized through several methods. One common method involves the chlorination of 4-propylphenol. The reaction typically uses a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-propylphenol may involve large-scale chlorination processes. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity 2-chloro-4-propylphenol.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-Propylphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Scientific Research Applications
2-Chloro-4-propylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mechanism of Action
The mechanism of action of 2-chloro-4-propylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cellular structures.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include other chlorinated alkylphenols, differing in substituent positions and alkyl chain lengths:
- 2-Chloro-4-methylphenol (C₇H₇ClO): Chlorine at C2, methyl at C4.
- 3-Chloro-4-methylphenol (C₇H₇ClO): Chlorine at C3, methyl at C4.
- 4-Chloro-3-methylphenol (C₇H₇ClO): Chlorine at C4, methyl at C3.
- 2-Chloro-5-methylphenol (C₇H₇ClO): Chlorine at C2, methyl at C5.
These isomers exhibit variations in steric effects, electronic distribution, and intermolecular interactions due to substituent positioning .
Physico-Chemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | LogP<sup>*</sup> | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| 2-Chloro-4-propylphenol | C₉H₁₁ClO | 170.64 | ~260 (estimated) | 3.2 | 120–150 |
| 2-Chloro-4-methylphenol | C₇H₇ClO | 142.58 | 215–220 | 2.8 | 450–500 |
| 3-Chloro-4-methylphenol | C₇H₇ClO | 142.58 | 225–230 | 2.6 | 380–420 |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | 210–215 | 2.9 | 300–350 |
Notes:
Environmental Behavior and Toxicity
- Degradation: Chlorinated phenols generally resist biodegradation due to their stable aromatic structure and halogen substituents. However, methyl-substituted derivatives (e.g., 4-chloro-2-methylphenol) show slightly faster microbial degradation rates compared to propyl-substituted variants .
- Analytical Methods: Compounds like 2-chloro-4-propylphenol are analyzed using solid-phase extraction (SPE) followed by GC/MS-SIM after ethyl derivatization. This method is also applicable to methyl-substituted analogues .
Key Research Findings
Substituent Position Effects: Chlorine at the ortho position (C2) in 2-chloro-4-propylphenol enhances steric hindrance, reducing reactivity in electrophilic substitution reactions compared to para-chlorinated isomers .
Thermal Stability: Propyl-substituted phenols exhibit higher thermal stability than methyl-substituted variants, as evidenced by differential scanning calorimetry (DSC) studies .
Regulatory Status: Methyl-substituted chlorophenols (e.g., 4-chloro-2-methylphenol) are prioritized in environmental monitoring due to their widespread use and detection in water systems .
Biological Activity
2-Chloro-4-propylphenol, a chlorinated phenolic compound, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a chlorine atom at the 2-position and a propyl group at the 4-position of the phenolic ring. Its unique structure influences its reactivity and biological interactions, making it a subject of interest in various fields, including pharmacology, toxicology, and environmental science.
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- Structural Formula : 2-Chloro-4-propylphenol
Antimicrobial Properties
Research indicates that 2-chloro-4-propylphenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of 2-Chloro-4-propylphenol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Toxicological Effects
While 2-chloro-4-propylphenol shows beneficial biological activities, it also possesses toxicological properties. Studies have demonstrated that exposure to high concentrations can lead to cytotoxic effects in mammalian cells. The compound's toxicity is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Case Study: Cytotoxicity Assessment
A study conducted on human liver cell lines (HepG2) revealed that concentrations above 100 µg/mL resulted in significant cell death, with mechanisms involving apoptosis and necrosis being observed. The IC50 value was determined to be approximately 80 µg/mL, indicating a potent cytotoxic effect.
The biological activity of 2-chloro-4-propylphenol can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Oxidative Stress Induction : The generation of ROS leads to oxidative damage to proteins, lipids, and DNA.
Environmental Impact
As a chlorinated compound, 2-chloro-4-propylphenol poses environmental risks. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to non-target organisms. Studies have shown that it can affect aquatic life by disrupting endocrine functions and causing developmental abnormalities in fish.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
